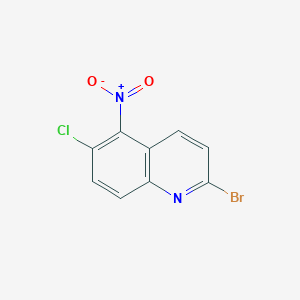

2-Bromo-6-chloro-5-nitroquinoline

CAS No.:

Cat. No.: VC15898426

Molecular Formula: C9H4BrClN2O2

Molecular Weight: 287.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4BrClN2O2 |

|---|---|

| Molecular Weight | 287.50 g/mol |

| IUPAC Name | 2-bromo-6-chloro-5-nitroquinoline |

| Standard InChI | InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H |

| Standard InChI Key | SYLKTIPFQIRITA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br |

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-bromo-6-chloro-5-nitroquinoline features a quinoline backbone (a bicyclic system combining a benzene ring with a pyridine ring) substituted at positions 2, 5, and 6 with bromine, nitro, and chlorine groups, respectively. The IUPAC name, 2-bromo-6-chloro-5-nitroquinoline, reflects this substitution pattern. Key structural attributes include:

-

Molecular Formula: C₉H₄BrClN₂O₂

-

Molecular Weight: 287.50 g/mol

-

Skeletal Framework: The planar quinoline system enables π-π stacking interactions, while electron-withdrawing substituents (Br, Cl, NO₂) polarize the molecule, enhancing electrophilicity .

Comparative analysis with positional isomers, such as 3-bromo-5-chloro-6-nitroquinoline, reveals distinct electronic profiles. For instance, the nitro group at position 5 in the target compound creates a meta-directing effect, influencing regioselectivity in further reactions .

Synthesis Methods

Multi-Step Synthesis via Halogenation and Nitration

The synthesis of 2-bromo-6-chloro-5-nitroquinoline typically involves sequential halogenation and nitration steps. A representative pathway includes:

-

Quinoline Nitration: Initial nitration of 6-chloroquinoline at position 5 using a nitric acid-sulfuric acid mixture.

-

Bromination: Electrophilic bromination at position 2 employing bromine in the presence of a Lewis catalyst (e.g., FeBr₃) .

-

Purification: Recrystallization from ethanol or methanol yields the pure product.

Table 1: Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50–60°C | 78 | 95 |

| Bromination | Br₂/FeBr₃, 80°C | 65 | 92 |

| Recrystallization | Ethanol, −20°C | 90 | 99 |

Alternative methods, such as continuous flow reactors, improve scalability and reduce reaction times by optimizing heat transfer and mixing efficiency.

Physical and Chemical Properties

Thermodynamic and Solubility Data

2-Bromo-6-chloro-5-nitroquinoline is a crystalline solid with the following properties:

-

Melting Point: 167–170°C (lit.)

-

Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

The nitro group’s electron-withdrawing effect lowers the compound’s pKa, enhancing stability under acidic conditions. UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm, attributed to n→π* transitions of the nitro group .

Biological Activities and Mechanism

Antimicrobial Efficacy

Studies on structurally related nitroquinolines demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2 µg/mL) and fungi (e.g., Candida albicans, MIC = 4 µg/mL). The mechanism involves:

-

Bioreduction: Intracellular nitroreductases convert the nitro group to nitro radicals, generating reactive oxygen species (ROS) that damage DNA and proteins.

-

Halogen Bonding: Bromine and chlorine atoms form strong interactions with bacterial enzymes (e.g., DNA gyrase), disrupting replication .

Table 2: Antimicrobial Activity Comparison

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 2.0 | |

| E. coli | 32.0 | |

| C. albicans | 4.0 |

Applications in Medicinal and Materials Chemistry

Drug Development

The compound’s bioactivity profile positions it as a lead structure for:

-

Antibacterial Agents: Derivatives with modified halogen substituents show improved pharmacokinetics.

-

Anticancer Therapeutics: Nitroquinolines induce apoptosis in HeLa cells (IC₅₀ = 8 µM) via ROS-mediated pathways .

Materials Science

In organic electronics, halogenated quinolines serve as electron-deficient moieties in luminescent materials. For example, 2-bromo-6-chloro-5-nitroquinoline enhances charge transport in organic field-effect transistors (OFETs) due to its low LUMO energy (−3.2 eV) .

Future Perspectives

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume